- Facile conversion of tetrahydropyranyl and silyl ethers into esters using acid chlorides and zinc chloride, Synthetic Communications, 1986, 16(6), 659-65

Cas no 94-47-3 (Phenethyl benzoate)

Phenethyl benzoate Proprietà chimiche e fisiche

Nomi e identificatori

-

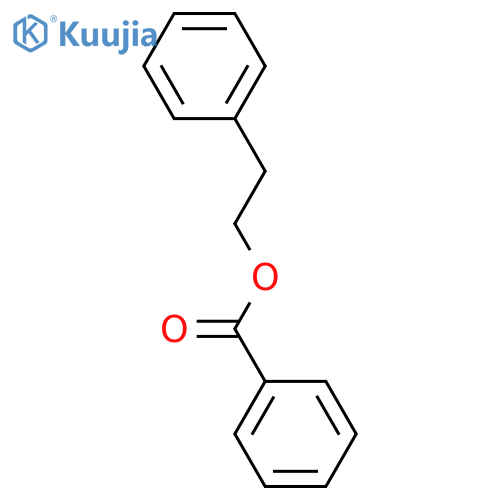

- Phenethyl benzoate

- 2-phenylethyl benzoate

- Benzoic acid,2-phenylethyl ester

- B-PHENYLETHYL BENZOATE

- Benzoic acid, phenethyl ester (7CI, 8CI)

- Phenethyl alcohol, benzoate (6CI)

- Benzylcarbinyl benzoate

- Finsolv SUN

- NSC 24096

- Phenylethyl benzoate

- X-Tend 226

- β-Phenethyl benzoate

- β-Phenylethyl benzoate

-

- Inchi: 1S/C15H14O2/c16-15(14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2

- Chiave InChI: OSORMYZMWHVFOZ-UHFFFAOYSA-N

- Sorrisi: O=C(C1C=CC=CC=1)OCCC1C=CC=CC=1

Proprietà calcolate

- Massa esatta: 226.09900

- Massa monoisotopica: 226.09938

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 17

- Conta legami ruotabili: 5

- Complessità: 225

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- Superficie polare topologica: 26.3

- Conta Tautomer: niente

- XLogP3: niente

Proprietà sperimentali

- Densità: 1.093 g/mL at 25 °C(lit.)

- Punto di ebollizione: 182 °C12 mm Hg(lit.)

- Punto di infiammabilità: >230 °F

- Indice di rifrazione: n20/D 1.56(lit.)

- PSA: 26.30000

- LogP: 3.08610

- FEMA: 2860 | PHENETHYL BENZOATE

Phenethyl benzoate Informazioni sulla sicurezza

- WGK Germania:2

- RTECS:DH6288000

Phenethyl benzoate Dati doganali

- CODICE SA:2916310090

- Dati doganali:

Codice doganale cinese:

2916310090Panoramica:

2916310090 Altri acidi benzoici e loro sali ed esteri. IVA: 17,0% Tasso di rimborso fiscale: 9,0% Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita) tariffa MFN: 6,5% tariffa generale: 30,0%

Elementi di dichiarazione:

Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

Condizioni regolamentari:

A. Modulo di sdoganamento per le merci in entrata

B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:

R. Vigilanza sanitaria e ispezione degli alimenti importati

S. Vigilanza sanitaria e ispezione degli alimenti esportati

M. Ispezione delle merci importate

N. Ispezione delle merci all'esportazioneRiassunto:

2916310090 altri acidi benzoici e suoi sali ed esteri. Condizioni di controllo: AB (certificato di controllo per le merci verso l'interno, certificato di controllo per le merci verso l'esterno). IVA:17,0%.aliquota di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

Phenethyl benzoate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2893-500G |

Phenethyl Benzoate |

94-47-3 | >98.0%(GC) | 500g |

¥990.00 | 2024-04-15 | |

| TRC | P296015-250000mg |

Phenethyl Benzoate |

94-47-3 | 250g |

$184.00 | 2023-05-17 | ||

| TRC | P296015-50g |

Phenethyl Benzoate |

94-47-3 | 50g |

$ 50.00 | 2022-06-03 | ||

| TRC | P296015-250g |

Phenethyl Benzoate |

94-47-3 | 250g |

$ 150.00 | 2022-06-03 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W286020-SAMPLE-K |

Phenethyl benzoate |

94-47-3 | natural, ≥98%, FG | 391.53 | 2021-05-17 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W286020-1KG-K |

Phenethyl benzoate |

94-47-3 | natural, ≥98%, FG | 1KG |

4698.46 | 2021-05-17 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W286001-1KG-K |

Phenethyl benzoate |

94-47-3 | ≥99%, FG | 1KG |

2044.01 | 2021-05-17 | |

| TRC | P296015-100000mg |

Phenethyl Benzoate |

94-47-3 | 100g |

$87.00 | 2023-05-17 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W286020-1KG-1kg |

Phenethyl benzoate |

94-47-3 | 98% | 1kg |

¥9163.89 | 2023-11-12 | |

| A2B Chem LLC | AI62822-5g |

Benzoic acid, 2-phenylethyl ester |

94-47-3 | >99%(GC) | 5g |

$18.00 | 2024-07-18 |

Phenethyl benzoate Metodo di produzione

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

1.2 27 h, rt

1.3 Reagents: Water ; cooled

- Nucleophilic acyl substitutions of anhydrides with protic nucleophiles catalyzed by amphoteric, oxomolybdenum species, Journal of Organic Chemistry, 2005, 70(4), 1188-1197

Synthetic Routes 4

- Air-stable titanocene bis(perfluorooctanesulfonate) as a new catalyst for acylation of alcohols, phenols, thiols, and amines under solvent-free condition, Journal of Organometallic Chemistry, 2010, 695(8), 1182-1188

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

1.2 Reagents: Sodium bicarbonate Solvents: Diethyl ether , Water ; 30 min, rt

- Zn(ClO4)2·6H2O as a powerful catalyst for a practical acylation of alcohols with acid anhydrides, European Journal of Organic Chemistry, 2003, (23), 4611-4617

Synthetic Routes 8

- Efficient and selective conversion of trimethylsilyl and tetrahydropyranyl ethers to their corresponding acetates and benzoates catalyzed by bismuth(III) salts, Monatshefte fuer Chemie, 2002, 133(2), 189-193

Synthetic Routes 9

Synthetic Routes 10

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

- Direct Atom-Efficient Esterification between Carboxylic Acids and Alcohols Catalyzed by Amphoteric, Water-Tolerant TiO(acac)2, Journal of Organic Chemistry, 2005, 70(21), 8625-8627

Synthetic Routes 11

- 1,1,3,3-Tetrabutyl-1,3-diisothiocyanatodistannoxane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-7

Synthetic Routes 12

- Zirconocene bis(perfluorooctanesulfonate)s-catalyzed acylation of alcohols, phenols, thiols, and amines under solvent-free conditions, Catalysis Communications, 2009, 10(14), 1889-1892

Synthetic Routes 13

- An efficient and convenient esterification of carboxylic acids using 4,5-dichloro-2-[(4-nitrophenyl)sulfonyl]pyridazin-3(2H)-one, Bulletin of the Korean Chemical Society, 2004, 25(4), 501-505

Synthetic Routes 14

- Zirconocene-catalyzed direct (trans)esterification of acyl acids (esters) and alcohols in a strict 1 : 1 ratio under solvent-free conditions, Green Chemistry, 2017, 19(22), 5396-5402

Synthetic Routes 15

- Chemoselective protocol for O-acylation with a new catalyst, Trends in Organic Chemistry, 2010, 14, 93-106

Synthetic Routes 16

1.2 12 h, 75 °C

- Scope and mechanistic insights into the use of tetradecyl(trihexyl)phosphonium bistriflimide: a remarkably selective ionic liquid solvent for substitution reactions, Chemistry - A European Journal, 2006, 12(36), 9314-9322

Synthetic Routes 17

1.2 12 h, 75 °C

- A mild esterification process in phosphonium salt ionic liquid, Tetrahedron Letters, 2005, 46(21), 3641-3644

Synthetic Routes 18

1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; rt; 12 h, 35 °C; 35 °C → rt

1.3 Reagents: Hydrogen peroxide Solvents: Water

1.4 9 h, 100 °C

- Graphite oxide-catalyzed esterification and transesterification, Youji Huaxue, 2013, 33(8), 1839-1846

Synthetic Routes 19

1.2 Reagents: Ammonium chloride Solvents: Water

- Transesterification catalyzed by iron(III) β-diketonate species, Tetrahedron, 2011, 67(9), 1640-1648

Synthetic Routes 20

- Compositions containing phenethyl aryl esters as solubilizing agents for active organic compounds, United States, , ,

Phenethyl benzoate Raw materials

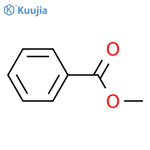

- Methyl benzoate

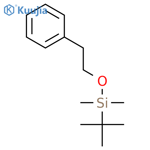

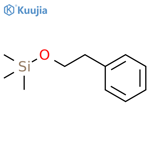

- Silane, (1,1-dimethylethyl)dimethyl(2-phenylethoxy)-

- Silane, trimethyl(2-phenylethoxy)-

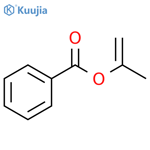

- 1-Propen-2-ol, benzoate

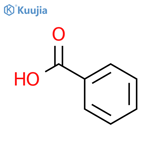

- Benzoic acid

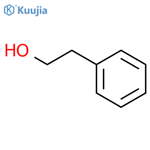

- 2-Phenylethanol

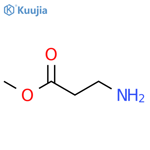

- Methyl 3-aminopropanoate

- Benzoic anhydride

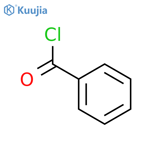

- Benzoyl chloride

Phenethyl benzoate Preparation Products

Phenethyl benzoate Letteratura correlata

-

Fangdong Hu,Jinghui Yang,Ying Xia,Chen Ma,Haiping Xia,Yan Zhang,Jianbo Wang Org. Chem. Front. 2015 2 1450

-

Bernd Herzog,Jochen Giesinger,Volker Settels Photochem. Photobiol. Sci. 2020 19 1636

-

Katarzyna Grubel,Gajendrasingh K. Ingle,Amy L. Fuller,Atta M. Arif,Lisa M. Berreau Dalton Trans. 2011 40 10609

-

4. Reactions of carbonyl compounds in basic solutions. Part 21. The mechanisms of the alkaline hydrolysis of substituted methyl 2-(2-oxopropyl)- and 2-(2-oxo-2-phenylethyl)-benzoates and 2-(2-acetylphenyl)- and 2-(2-benzoylphenyl)-acetates.Keith Bowden,Jane M. Byrne J. Chem. Soc. Perkin Trans. 2 1996 2203

-

Xitao Zhang,Sheng Zhang,Shihong Li,Xiujuan Feng,Yoshinori Yamamoto,Ming Bao Chem. Commun. 2022 58 2670

94-47-3 (Phenethyl benzoate) Prodotti correlati

- 36207-13-3(Ethyl 4-ethylbenzoate)

- 1256791-17-9(5-bromo-2-chloro-4-ethylpyridine)

- 2034467-22-4(2-methyl-6-(4-phenylmethanesulfonylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one)

- 1808314-71-7(N-(cyanomethyl)-2-(4-ethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide)

- 1540981-22-3(1-methyl-5-(morpholin-2-yl)-1H-indole)

- 2227900-31-2((2S)-2-(3-bromo-4-methylthiophen-2-yl)oxirane)

- 1251682-38-8(2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl-N-4-(1H-1,2,3,4-tetrazol-1-yl)phenylpropanamide)

- 2171848-08-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-4-amidocyclopent-2-ene-1-carboxylic acid)

- 1173272-46-2(3,4-dimethoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide)

- 1105208-78-3(2-phenoxy-N-(2-phenoxyethyl)acetamide)